Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate
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Overview
Description
Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused furo-pyridine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives typically involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . The process involves the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods: While specific industrial production methods for sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes ensuring the availability of high-purity starting materials, controlling reaction conditions, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and bases like potassium hydroxide are used for substitution reactions.
Major Products:
Scientific Research Applications
Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate exerts its effects involves interaction with specific molecular targets:
Comparison with Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridines: These compounds are structurally related and have been studied for their potential therapeutic applications.
Uniqueness: Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a sodium ion, which can influence its solubility and reactivity compared to other similar compounds .
Biological Activity
Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological properties.
Chemical Structure and Properties
The compound has the molecular formula C₁₀H₉NNaO₄ and a molecular weight of approximately 208.19 g/mol. Its structure features a bicyclic arrangement that contributes to its distinct chemical properties. It is soluble in water and exhibits moderate stability under standard laboratory conditions, making it suitable for various biological assays.
Antioxidant Properties
Preliminary studies indicate that this compound may exhibit antioxidant activities. Research on related compounds has shown that derivatives of furo[2,3-b]pyridine can inhibit lipid peroxidation and scavenge free radicals, suggesting that this compound could possess similar properties .
Antiproliferative Effects
Compounds containing the furo[2,3-b]pyridine scaffold have demonstrated antiproliferative activity against various cancer cell lines. For instance, studies have reported that derivatives of this structure can inhibit cell growth in breast cancer and leukemia cell lines, indicating potential as anticancer agents . The mechanism of action may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets within cells, potentially influencing enzymatic activities or receptor interactions. Ongoing research aims to elucidate these interactions more clearly.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. These methods are crucial for producing this compound in sufficient yield for research purposes. Notably, studies have explored various synthetic routes to generate derivatives that may enhance biological activity or alter physical properties .
Case Studies
A recent study highlighted the interaction of this compound with P2X7 receptors, suggesting its potential role as an antagonist in inflammatory pathways. This finding points to its possible application in treating conditions associated with chronic inflammation and pain management .
Comparative Analysis
To provide a clearer understanding of the biological activity associated with this compound and its derivatives, the following table summarizes key findings from various studies:
Properties
Molecular Formula |
C8H4NNaO4 |
---|---|
Molecular Weight |
201.11 g/mol |
IUPAC Name |
sodium;3-oxofuro[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5NO4.Na/c10-5-4-2-1-3-9-7(4)13-6(5)8(11)12;/h1-3,6H,(H,11,12);/q;+1/p-1 |
InChI Key |
GXUFOHJHKPEWEZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(N=C1)OC(C2=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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